"Ethyl 2-cyano-2-ethoxyacetate" CAS number and properties
"Ethyl 2-cyano-2-ethoxyacetate" CAS number and properties
An In-Depth Technical Guide to Ethyl (ethoxymethylene)cyanoacetate for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview of Ethyl (ethoxymethylene)cyanoacetate, a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. We will delve into its precise identification, physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a versatile building block for heterocyclic compounds. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this compound's reactivity and handling.
Chemical Identity and Nomenclature
A notable point of ambiguity exists in the chemical literature and commercial databases regarding compounds with similar names. The query "Ethyl 2-cyano-2-ethoxyacetate" can be misinterpreted. This guide focuses on Ethyl (ethoxymethylene)cyanoacetate , as it is a widely utilized and commercially significant intermediate.
Systematic Name: Ethyl 2-cyano-3-ethoxyacrylate[1] Common Synonyms: 2-(Ethoxymethylene)-2-cyanoacetic acid ethyl ester, Ethyl 2-cyano-3-ethoxy-2-propenoate, Ethyl ethoxymethylenecyanoacetate[1][2] CAS Number: 94-05-3[2]
It is crucial to distinguish this compound from "2-Ethoxyethyl cyanoacetate" (CAS No. 32804-77-6), which possesses a different molecular structure.[3]
Physicochemical Properties
Ethyl (ethoxymethylene)cyanoacetate is typically a colorless to pale yellow liquid or a low-melting solid with a distinct fruity odor.[2] Its key properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO₃ | [1][2] |
| Molecular Weight | 169.18 g/mol | [1] |
| Melting Point | 49-53 °C | [1] |
| Boiling Point | 190-191 °C at 30 mm Hg | [4] |
| Appearance | White to orange to green powder or crystal | [1] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [2] |
| Sensitivity | Moisture sensitive | [1][2] |
Synthesis Protocol
The standard industrial and laboratory synthesis of Ethyl (ethoxymethylene)cyanoacetate involves the condensation of ethyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride.[4] The acetic anhydride serves to remove the ethanol byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis of Ethyl (ethoxymethylene)cyanoacetate
Materials:
-
Ethyl cyanoacetate (1.0 eq)
-
Triethyl orthoformate (1.1 eq)
-
Acetic anhydride (4.0 eq)
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
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Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride.[4]
-
Heat the mixture to 150-160 °C with constant stirring for approximately 5 hours.[4]
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and other volatile components by distillation under reduced pressure.[4]
-
The resulting crude product, often a yellow solid, can be purified further by recrystallization if necessary. A typical yield for this procedure is around 84%.[4]
Caption: General reaction pathway for heterocycle synthesis.
Safety, Handling, and Storage
Ethyl (ethoxymethylene)cyanoacetate is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification:
-
Toxicity: Toxic if swallowed. [1][5]Harmful if inhaled or in contact with skin. [6]* Irritation: Causes skin and serious eye irritation. [5][6]* Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. [1][5] Handling and Personal Protective Equipment (PPE):
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood. [5][7]* Gloves: Wear suitable chemical-resistant gloves (e.g., PVC). [6]* Eye Protection: Wear chemical splash goggles or a face shield. [6][8]* Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator. [8]* Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [5][7] Storage:
-
Store in a cool, dry, and dark place. [1][5]* Keep the container tightly closed and store under an inert gas, as the compound is moisture-sensitive. [1][2]* Store locked up. [5]
Conclusion
Ethyl (ethoxymethylene)cyanoacetate is a high-value chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly for the pharmaceutical industry. Its versatile reactivity allows for the construction of diverse heterocyclic scaffolds. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.
References
-
National Center for Biotechnology Information. (n.d.). 2-Ethoxyethyl cyanoacetate. PubChem. Retrieved from [Link]
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Public Health Toxicol. (2021, September 28). Nanoscale pharmacy carriers based on surface-active derivatives of ethyl-2-cyanoacrylate. Retrieved from [Link]
- Google Patents. (n.d.). EP3533783A1 - Improved process for the manufacture of 2-cyanoethyl acetoacetate.
-
Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethyl(ethoxymethylene)cyanoacetate, 98%. Retrieved from [Link]
-
Market Research Future. (2026, March 16). Ethyl Cyanoacetate Market Size, Industry Share, Forecast, 2034. Retrieved from [Link]
Sources
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- 2. CAS 94-05-3: Ethyl (ethoxymethylene)cyanoacetate [cymitquimica.com]
- 3. 2-Ethoxyethyl cyanoacetate | C7H11NO3 | CID 122967 - PubChem [pubchem.ncbi.nlm.nih.gov]
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